molecular formula C24H24FN5O3 B2775596 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 922083-24-7

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Katalognummer: B2775596
CAS-Nummer: 922083-24-7
Molekulargewicht: 449.486
InChI-Schlüssel: HTTOJBSYSKDRQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heteroaromatic system known for its role in kinase inhibition and nucleotide mimicry. Key structural elements include:

  • A 2-fluorobenzyl group at position 5 of the pyrazolo-pyrimidinone scaffold, which may enhance target binding through hydrophobic and electrostatic interactions.
  • A 4-methoxyphenylpropanamide side chain, likely influencing solubility and metabolic stability.
  • An ethyl linker connecting the core to the propanamide moiety, providing conformational flexibility.

Eigenschaften

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-33-19-9-6-17(7-10-19)8-11-22(31)26-12-13-30-23-20(14-28-30)24(32)29(16-27-23)15-18-4-2-3-5-21(18)25/h2-7,9-10,14,16H,8,11-13,15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTOJBSYSKDRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. Its unique structure and functional groups suggest potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound based on various research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H21FN6O6
  • Molecular Weight : 496.4 g/mol
  • CAS Number : 921890-58-6

The compound's mechanism of action involves several pathways:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have shown effectiveness as COX inhibitors, which play a crucial role in inflammation and pain pathways. For instance, derivatives with pyrazole scaffolds have been reported to exhibit selective COX-II inhibition with IC50 values ranging from 0.011 μM to 17.5 μM .
  • Interaction with Soluble Guanylate Cyclase (sGC) : The compound may stimulate sGC activity, leading to increased levels of cyclic guanosine monophosphate (cGMP). This elevation can result in vasodilation and reduced smooth muscle proliferation.
  • Targeting Polo-like Kinase 1 (Plk1) : As a potential anticancer agent, the compound may inhibit Plk1, a mitotic-specific target involved in cell division and cancer progression. Inhibitors targeting Plk1 have demonstrated promising results in preclinical studies .

Anti-inflammatory Activity

Research indicates that compounds similar to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide exhibit significant anti-inflammatory properties through COX inhibition. For example:

  • IC50 Values : Some pyrazole derivatives have shown IC50 values as low as 0.011 μM against COX-II, indicating potent anti-inflammatory potential .

Anticancer Activity

The compound has been investigated for its anticancer properties:

  • Plk1 Inhibition : Inhibiting Plk1 can reduce tumor growth and proliferation in various cancers, making this compound a candidate for further development in oncology .

Antioxidant Activity

Certain derivatives have also displayed antioxidant properties, contributing to their therapeutic potential by mitigating oxidative stress-related damage in cells .

Case Studies

StudyFindings
Eren et al. (2023)Identified several pyrazole derivatives with significant COX-II selectivity and minimal ulcerogenic effects; highlighted the importance of structural modifications for enhancing potency .
Alegaon et al. (2023)Reported moderate inhibitory activity against COX-II for various pyrazole derivatives; emphasized the need for further optimization to improve selectivity and efficacy .
Polo-like Kinase Study (2020)Investigated the interaction of new heterocyclic scaffolds with Plk1; demonstrated that specific inhibitors could effectively reduce cancer cell viability without significant toxicity to normal cells .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Cancer Therapy:
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in regulating the cell cycle and cellular proliferation. Misregulation of CDK activity is often associated with cancer progression. Research indicates that compounds targeting CDKs can effectively inhibit tumor growth in various cancer cell lines .

2. Anti-inflammatory Properties:
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This potential application is significant given the role of inflammation in many chronic diseases.

3. Antimicrobial Activity:
There is emerging evidence that derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, may possess antimicrobial properties against certain pathogens. This opens avenues for further research into its use as an antimicrobial agent.

Case Studies and Research Findings

In Vitro Studies:
A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating that structural modifications can enhance their biological activity. This finding supports the potential of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide as a candidate for further development in cancer therapy.

Docking Studies:
Computational docking studies have shown that this compound can effectively bind to target proteins involved in cancer progression. These studies provide insights into the mechanisms by which the compound may exert its therapeutic effects and support its development as a targeted therapy for cancer treatment.

Synthesis and Evaluation:
Research focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives found that structural modifications significantly affect their biological activity. This highlights the importance of chemical structure in drug design and the potential for optimizing this compound for enhanced efficacy against specific targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Core Modifications

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazolo[3,4-d]pyrimidinone 2-fluorobenzyl, 4-methoxyphenylpropanamide ~497.5* Not reported
Example 53 (Patent, ) Pyrazolo[3,4-d]pyrimidinone 5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl, isopropylbenzamide 589.1 (M+1) 175–178
Compound 51 () Tetrahydropyrimidine 3-chloro-4-fluorophenyl, 2,4-difluorobenzyl ~475.9* Not reported

*Calculated based on structural formulas.

Key Observations:

  • Core Flexibility vs. Rigidity: The pyrazolo-pyrimidinone core (Target Compound, Example 53) offers planar rigidity, favoring ATP-binding pocket interactions in kinases.
  • Substituent Effects: The 2-fluorobenzyl group in the Target Compound may improve metabolic stability compared to the 3-fluorophenylchromenone in Example 53, which introduces steric bulk . The 4-methoxyphenyl moiety enhances solubility relative to halogenated aryl groups (e.g., 2,4-difluorobenzyl in Compound 51), which prioritize lipophilicity and membrane permeability .

Crystallographic and Analytical Characterization

  • Target Compound: No crystallographic data provided, but analogous pyrazolo-pyrimidinones (e.g., Example 53) are often analyzed using SHELXL for refinement and ORTEP-3 for visualization, ensuring precise bond-length and angle measurements .
  • 1H NMR Trends : Fluorinated benzyl groups (e.g., in Compound 51) exhibit distinct aromatic proton splitting (δ 6.8–7.4 ppm), while methoxyphenyl groups show singlet peaks for -OCH3 (δ ~3.8 ppm) .

Q & A

Q. What are the recommended analytical methods to confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for structural validation. For example:

  • 1H/13C NMR identifies functional groups (e.g., fluorobenzyl, pyrazolopyrimidinone) and confirms regiochemistry .
  • LC-MS quantifies purity (>95% recommended) and detects byproducts via retention time and mass-to-charge ratios . Key Parameters:
  • Solvent: Deuterated DMSO or CDCl3 for NMR .
  • LC Column: C18 reverse-phase with acetonitrile/water mobile phase .

Q. How is the compound synthesized, and what reaction conditions optimize yield?

Methodological Answer: Synthesis involves multi-step cyclization and amidation. A representative protocol:

  • Cyclization: React 5-amino-1H-pyrazole-4-carboxamide with 2-fluorobenzyl bromide under basic conditions (K2CO3, DMF, 80°C, 12h) to form the pyrazolopyrimidinone core .
  • Amidation: Couple the intermediate with 3-(4-methoxyphenyl)propanoyl chloride using HATU/DIPEA in anhydrous DCM (0°C to RT, 6h) . Optimization Tips:
  • Maintain pH 7–8 during amidation to avoid hydrolysis .
  • Use inert atmosphere (N2/Ar) to prevent oxidation of the fluorobenzyl group .

Q. What solvents and catalysts are compatible with its stability during synthesis?

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological targets?

Methodological Answer: SAR studies should compare derivatives with modified substituents:

  • Fluorobenzyl Group: Replace with chlorobenzyl or methylbenzyl to assess halogen/hydrophobic effects on target binding .
  • Methoxyphenyl Propanamide: Substitute with ethoxyphenyl or nitro groups to study electronic effects . Assays:
  • Kinase Inhibition: Use ATP-binding FRET assays (e.g., EGFR, VEGFR) .
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. What computational strategies predict binding modes with biological targets like kinases?

Methodological Answer:

  • Docking: Use AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets (e.g., PDB: 1M17) .
  • MD Simulations: GROMACS for 100-ns trajectories to assess binding stability (focus on fluorobenzyl hydrophobic interactions) . Validation:
  • Compare with experimental IC50 values from kinase profiling .
  • Mutagenesis studies (e.g., Ala-scanning of kinase active sites) .

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

Methodological Answer: Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies:

  • Dose-Response Curves: Test across concentrations (nM–μM) to identify primary vs. secondary effects .
  • Selectivity Profiling: Screen against panels of 50+ kinases/enzymes (e.g., Eurofins KinaseProfiler) .
  • Pathway Analysis: RNA-seq or phosphoproteomics to map affected signaling nodes (e.g., MAPK vs. PI3K) .

Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

Methodological Answer:

  • PK Studies: Administer 10 mg/kg IV/orally in Sprague-Dawley rats; collect plasma at 0.5, 1, 4, 8h for LC-MS/MS analysis .
  • Toxicity: 28-day repeat-dose study in rodents (monitor liver enzymes, renal function) . Key Metrics:
  • Bioavailability: >30% target for oral dosing .
  • Metabolite ID: Use hepatic microsomes + NADPH to identify oxidative metabolites (e.g., O-demethylation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.